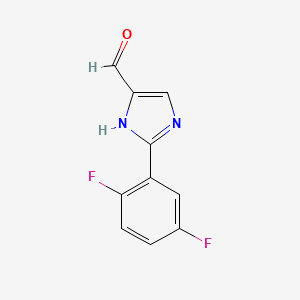
N-Nitroso-bisoprolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-bisoprolol is a nitrosamine derivative of bisoprolol, a beta-blocker commonly used to treat high blood pressure and heart-related conditions. Nitrosamines are a class of compounds known for their potential carcinogenic properties. This compound is a highly toxic organic compound and a suspected human carcinogen .
Preparation Methods
N-Nitroso-bisoprolol can be synthesized through the nitrosation of bisoprolol. The process involves the reaction of bisoprolol with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions typically include maintaining a low temperature and controlling the pH to ensure the formation of the nitrosamine derivative . Industrial production methods for nitrosamines often involve similar nitrosation reactions under controlled conditions to ensure safety and yield .
Chemical Reactions Analysis
N-Nitroso-bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to its parent amine, bisoprolol.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso-bisoprolol is primarily used in scientific research to study the effects of nitrosamines and their potential carcinogenic properties. It serves as a reference standard in pharmaceutical research for method development, validation, and quality control testing . Additionally, it is used in analytical chemistry for the development of detection methods for nitrosamines in various matrices .
Mechanism of Action
The mechanism of action of N-Nitroso-bisoprolol involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. Nitrosamines are known to form DNA adducts, which can result in mutations and cancer. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with DNA, proteins, and other cellular macromolecules .
Comparison with Similar Compounds
N-Nitroso-bisoprolol is similar to other nitrosamine derivatives of beta-blockers and beta-agonists. Some of the similar compounds include:
- N-Nitroso-propranolol
- N-Nitroso-metoprolol
- N-Nitroso-atenolol
- N-Nitroso-sotalol
These compounds share similar structural motifs and undergo similar chemical reactions. this compound is unique due to its specific parent compound, bisoprolol, which has distinct pharmacological properties .
Properties
CAS No. |
2820170-76-9 |
|---|---|
Molecular Formula |
C18H30N2O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C18H30N2O5/c1-14(2)20(19-22)11-17(21)13-25-18-7-5-16(6-8-18)12-23-9-10-24-15(3)4/h5-8,14-15,17,21H,9-13H2,1-4H3 |
InChI Key |
MEDUICQOPWENFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



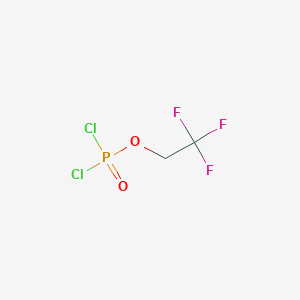


![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
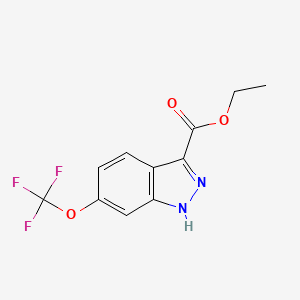
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)
![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)
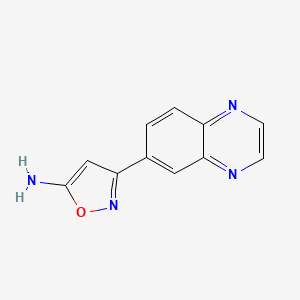
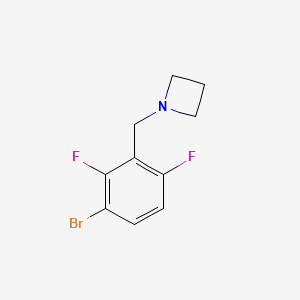
![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)

![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)
